![molecular formula C15H20N4 B5507083 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

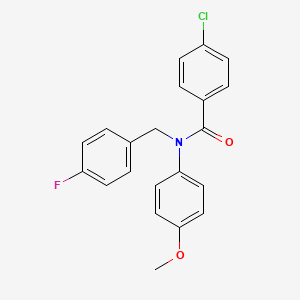

Synthesis Analysis

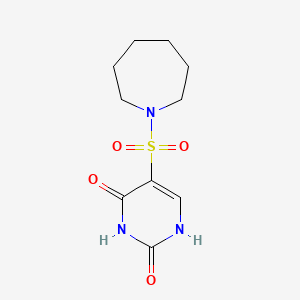

The synthesis of related compounds involves the reaction of cyclic amines with diazonium salts, leading to a series of bis-triazenes and hydrazones. For example, Rivera and González-Salas (2010) described the synthesis and characterization of novel triazenes from the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium ions, resulting in compounds such as 3,8-bis[(4-methoxyphenyl)diazenyl]-1,3,6,8-tetraazabicyclo[4.3.1]decane and others (Rivera & González-Salas, 2010).

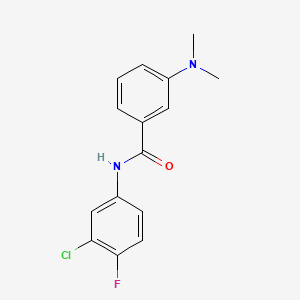

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including HR-MS, 1H and 13C NMR, and 2D-NMR. The structure of one such compound was confirmed by X-ray crystallography, showcasing the detailed molecular geometry and arrangement (Rivera & González-Salas, 2010).

Applications De Recherche Scientifique

Synthesis of New Compounds

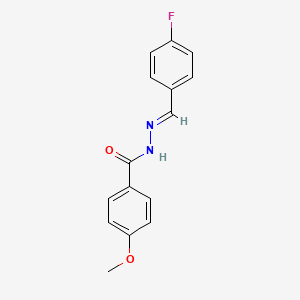

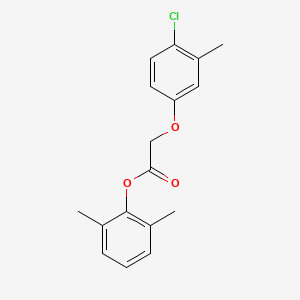

Hydrazone compounds, including those related to 1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone, have been explored for their utility in synthesizing a variety of heterocyclic compounds. For instance, Hassaneen et al. (2010) described the synthesis of new indeno(1,2-e)pyrazolo(5,1-c)-1,2,4-triazin-6-one and indeno(2,1-c)pyridazine-4-carbonitrile derivatives through the coupling of diazonium chlorides with different compounds, showcasing the versatility of hydrazones in synthetic chemistry (Hassaneen, Hassaneen, & Abunada, 2010).

Mesomorphic Properties

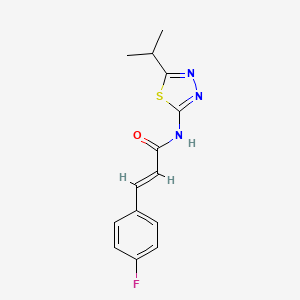

Jeong et al. (2006) focused on the synthesis of discotic liquid crystalline hydrazone compounds, revealing their potential in creating materials with unique mesophases. This study underscores the significance of hydrazone compounds in the development of new materials with potential applications in electronics and display technologies (Jeong, Park, Lee, & Chang, 2006).

Tautomerism and Complex Formation with Metals

The study of hydrazones also extends to their tautomeric behavior and their ability to form complexes with metals. Kopylovich et al. (2011) synthesized (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione and explored its tautomeric forms and coordination to copper(II), demonstrating the potential of hydrazones in coordination chemistry and as ligands in metal complexes (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011).

Fluorescent Properties and Sensing Applications

Mellado et al. (2020) investigated the fluorescent properties of cinnamaldehyde phenylhydrazone and its interactions with metals, highlighting the potential of hydrazones as chemosensors. This research points to the applicability of hydrazones in detecting metal ions, which is valuable in environmental monitoring and diagnostic assays (Mellado, Sariego-Kluge, González, Díaz, Aguilar, & Bravo, 2020).

Propriétés

IUPAC Name |

(E)-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c16-17-14-12-8-18-6-7-19(9-12)11-15(14,10-18)13-4-2-1-3-5-13/h1-5,12H,6-11,16H2/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWFDSVOLOOOAZ-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3CN1CC(C2)(C3=NN)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC\3CN1CC(C2)(/C3=N/N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9E)-9-hydrazinylidene-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)